(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19N3OS and its molecular weight is 313.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stereochemical Analysis
A study by Chen et al. (2010) describes the synthesis and stereochemical determination of an active metabolite related to the chemical compound . The metabolite is an active component of the potent PI3 kinase inhibitor PKI-179. The study details a stereospecific hydroboration process and subsequent stereochemical inversion to produce the metabolite with the desired configuration (Chen et al., 2010).
Antimicrobial Activity
Ashok et al. (2016) synthesized hybrid compounds containing substituted (Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones, which were produced from compounds structurally similar to the queried chemical. These compounds demonstrated promising antimicrobial activity against various fungal and bacterial strains (Ashok et al., 2016).
Antidepressant Activity
Research by Mathew et al. (2014) involved synthesizing and evaluating a series of compounds for antidepressant activity. These compounds included phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, which are structurally related to the queried compound. The study found significant antidepressant effects in certain synthesized compounds (Mathew et al., 2014).
Anti-inflammatory and Antioxidant Activities
Shehab et al. (2018) synthesized novel derivatives starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a compound closely related to the queried chemical. The synthesized compounds showed potent anti-inflammatory and promising antioxidant activities (Shehab et al., 2018).
Antibacterial Activity
Another study by Rani and Mohamad (2014) synthesized pyrazoline derivatives and evaluated their antibacterial activity. These derivatives were synthesized from compounds structurally similar to the queried chemical and showed promising antibacterial activity compared to standard antibiotics (Rani & Mohamad, 2014).
Properties
IUPAC Name |
(E)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-17(7-6-16-3-1-10-22-16)20-13-4-5-14(20)12-15(11-13)19-9-2-8-18-19/h1-3,6-10,13-15H,4-5,11-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHLQVNKVMCPA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC=CS3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CS3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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